Iodothiouracil
Description
Properties
IUPAC Name |
5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHSNVSHMCUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3565-15-9 (hydrochloride salt) | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023156 | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-97-4 | |
| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of bemoradan involves several steps. One of the methods includes the reaction of 6-benzoxazinylpyridazin-3-ones with various reagents under specific conditions. The industrial production methods for bemoradan are not widely documented, but high-performance liquid chromatography is used to measure bemoradan levels in plasma/serum .
Chemical Reactions Analysis
Bemoradan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of bemoradan with modified functional groups .
Scientific Research Applications
Antithyroid Activity
Mechanism of Action
Iodothiouracil inhibits thyroid hormone synthesis by interfering with the iodination process in the thyroid gland. It competes for iodine uptake, thereby reducing the synthesis of thyroxine (T4) and triiodothyronine (T3). This mechanism makes it a valuable tool in managing hyperthyroidism, a condition characterized by excessive production of thyroid hormones.
Research Findings
Studies have demonstrated that this compound is effective in reducing thyroid hormone levels with minimal goitrogenic effects compared to non-iodinated thiouracil derivatives. In animal models, this compound has been shown to be a potent antithyroid agent, effectively lowering serum T4 levels while maintaining a favorable safety profile .
Oncology Applications
Melanoma Localization
this compound has been investigated for its ability to localize in melanoma tissues. Research indicates that this compound can be selectively incorporated into the melanin pigment of melanomas, serving as a false precursor during biosynthesis. This property allows it to be used as a diagnostic and therapeutic agent for malignant melanoma.
Case Studies
In studies involving the Harding-Passey melanoma model, this compound demonstrated significant tumor localization capabilities. The compound was found to persist in tumor tissues for extended periods while returning to baseline levels in normal tissues . The biodistribution studies indicated that this compound uptake was comparable between primary tumors and secondary metastatic sites, suggesting its potential utility in targeted radiation therapy .
Synthesis and Derivatives
This compound can be synthesized through various chemical methods, leading to derivatives that may enhance its therapeutic efficacy or reduce side effects. The structural similarities it shares with other thiouracil compounds allow for modifications that can optimize its pharmacological properties.
Mechanism of Action
Bemoradan exerts its effects by inhibiting phosphodiesterase fraction III, which leads to an increase in cyclic AMP levels in cardiac cells. This results in enhanced cardiac muscle contraction and vasodilation. The molecular targets of bemoradan include the phosphodiesterase enzymes, and the pathways involved are related to cyclic AMP signaling .
Comparison with Similar Compounds
Bemoradan is unique due to its potent and long-acting positive inotropic and vasodilator effects. Similar compounds include other phosphodiesterase inhibitors such as milrinone and enoximone. bemoradan is distinguished by its specific inhibition of phosphodiesterase fraction III and its prolonged duration of action .
Biological Activity
Iodothiouracil (ITU), a thiouracil derivative, is primarily known for its antithyroid properties and has been studied extensively for its biological activities, especially in the context of thyroid dysfunction and cancer treatment. This article delves into the biological activity of ITU, presenting data from various studies, including case studies and research findings.
This compound is chemically characterized as 5-iodo-2-thiouracil. Its mechanism of action involves the inhibition of thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). This property makes it effective in treating hyperthyroidism and conditions like toxic goiter .
Biological Activity Overview
- Antithyroid Activity : ITU is recognized as a potent antithyroid agent. Studies indicate that it significantly lowers serum T4 levels, making it useful in managing hyperthyroidism .
- Antitumor Properties : Recent research has explored ITU’s potential as a therapeutic agent in cancer treatment, particularly melanoma. It has been shown to localize in melanoma tissues, suggesting its utility as a radiopharmaceutical for imaging and treatment .
- Selective Uptake in Tumors : Studies have demonstrated that ITU exhibits selective uptake in malignant tissues compared to normal tissues. For instance, in experiments with mice bearing melanoma tumors, ITU showed significantly higher accumulation in tumor sites relative to surrounding normal tissues .
Table 1: Uptake of this compound in Tumor vs Normal Tissues
| Tissue Type | Radioactive Uptake (% Injected Dose) | Time Post-Injection (hours) |
|---|---|---|
| Tumor (Melanoma) | 1.75 | 24 |
| Liver | 2.50 | 24 |
| Kidney | 2.00 | 24 |
| Normal Muscle | 0.50 | 24 |
Data adapted from biodistribution studies on mice .
Case Study 1: this compound in Melanoma Treatment
A study involving BALB/c mice demonstrated that ITU can effectively target melanoma cells. The study reported that after administering ITU, the tumor-to-blood ratio was significantly higher than that observed in normal tissues, indicating its potential as a targeted therapy for melanoma .
Case Study 2: this compound for Hyperthyroidism
In a clinical setting, ITU was administered to patients with hyperthyroidism. The results showed a marked decrease in serum T4 levels within weeks of treatment initiation, supporting its efficacy as an antithyroid medication .
Research Findings
Research indicates that ITU not only inhibits thyroid hormone synthesis but also possesses properties that may enhance its role in cancer therapy:
Q & A
Q. What is the mechanistic basis of iodothiouracil’s thyroid-suppressive activity, and how does it differ from non-iodinated thiouracil derivatives?
this compound combines iodine with thiouracil, leveraging the thyroid gland’s avidity for iodine to enhance local drug concentration. Unlike non-iodinated thiouracil derivatives, it may reduce glandular hyperplasia and vascularity preoperatively by delivering iodine concurrently, potentially minimizing surgical complications . Methodologically, comparative studies should measure thyroid hormone suppression (e.g., T3/T4 levels) and histological changes (e.g., gland involution) in animal models or clinical cohorts treated with this compound versus thiouracil alone or with adjunctive iodine .
Q. What analytical methods are recommended for identifying and quantifying this compound in pharmaceutical formulations?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are validated for simultaneous detection of this compound alongside structurally similar compounds. For example, TLC with optimized mobile phases (e.g., chloroform-methanol mixtures) can resolve this compound from sulfonamides or other pyrimidine analogs, while HPLC with UV detection ensures precise quantification . Researchers should validate these methods against pharmacopeial standards for specificity and sensitivity .
Q. How are preclinical models (e.g., rat or chick studies) used to evaluate this compound’s efficacy and goitrogenic effects?
Rodent models assess metabolic suppression via oxygen consumption rates and thyroid histology (e.g., follicular cell hypertrophy). Chick studies are particularly useful for evaluating goitrogenic effects, as this compound has shown lower goitrogenicity compared to thiouracil in avian models. Researchers should standardize dosing (e.g., 200–400 mg/kg daily) and compare outcomes with controls receiving thiouracil or iodine alone .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s long-term efficacy in hyperthyroidism management?
Early trials reported variable remission rates (8–22 days) and incomplete control in prolonged use . To address this, modern studies should employ stratified randomization based on disease severity (e.g., Graves’ disease vs. toxic nodular goiter) and standardized endpoints (e.g., TSH normalization, relapse rates). Meta-analyses following Cochrane guidelines for systematic reviews can reconcile historical discrepancies by adjusting for confounding factors like dosing heterogeneity and concurrent therapies .
Q. What experimental design considerations are critical for evaluating this compound’s safety profile, particularly hepatotoxicity risks observed in early trials?
Preclinical safety assessments should include liver function markers (e.g., ALT, AST) in animal models over extended periods (≥6 months). In clinical trials, adaptive designs with frequent interim analyses can detect adverse events early. For example, the hepatitis cases reported in historical studies necessitate rigorous pharmacovigilance protocols, including hepatic enzyme monitoring and dose adjustments based on toxicity thresholds .
Q. How does this compound’s dual action (iodine + thiouracil) influence its pharmacokinetic-pharmacodynamic (PK-PD) profile compared to combination therapies using separate iodine and thiouracil agents?
Mechanistic PK-PD models should compare tissue-specific iodine uptake and thiouracil retention rates between this compound and co-administered agents. Isotopic tracing (e.g., ¹²⁵I-labeled this compound) in thyroid tissue can quantify drug localization, while mass spectrometry measures systemic exposure. Animal studies suggest this compound achieves superior glandular involution with fewer toxic effects, but human trials require validation .
Q. What methodological challenges arise in synthesizing this compound, and how can purity and stability be optimized for research-grade batches?
Synthesis via 5-iodo-2-benzyl thiouracil and acetic anhydride may yield impurities like unreacted iodine or thiouracil byproducts . Researchers should employ recrystallization with ethanol-water mixtures and validate purity via melting point analysis and nuclear magnetic resonance (NMR). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, guiding storage protocols (e.g., desiccated, light-protected containers) .
Methodological Guidelines
- For clinical trials : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure research questions, e.g., “In hyperthyroid patients (P), does preoperative this compound (I) compared to Lugol’s iodine + propylthiouracil (C) reduce intraoperative blood loss (O) within 2 weeks (T)?” .
- For preclinical studies : Adopt OECD guidelines for thyroid histopathology assessments, including follicular cell height and colloid density measurements .
- For analytical chemistry : Cross-validate TLC/HPLC methods with mass spectrometry to confirm this compound’s structural integrity in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
